molecular formula C64H41N3 B582458 2,4-bis(3,5-diphenylphenyl)-6-(9,9'-spirobi[fluorene]-2-yl)-1,3,5-triazine CAS No. 1233200-52-6

2,4-bis(3,5-diphenylphenyl)-6-(9,9'-spirobi[fluorene]-2-yl)-1,3,5-triazine

Cat. No.: B582458
CAS No.: 1233200-52-6
M. Wt: 852.053
InChI Key: LXCFSFDAHQLFAC-UHFFFAOYSA-N
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Description

2-(9,9’-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1’:3’,1’‘-terphenyl]-5’-yl)-1,3,5-triazine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a spirobi[fluorene] core, which is a rigid, three-dimensional structure that provides stability and enhances its electronic properties. The presence of the triazine ring and terphenyl groups further contributes to its functionality, making it a valuable compound in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,9’-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1’:3’,1’‘-terphenyl]-5’-yl)-1,3,5-triazine typically involves multiple steps, starting with the preparation of the spirobi[fluorene] core. This can be achieved through a series of condensation reactions, often using reagents such as fluorene and appropriate catalysts. The triazine ring is then introduced through cyclization reactions, and the terphenyl groups are added via cross-coupling reactions, such as Suzuki or Stille coupling .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps, such as recrystallization and chromatography, are essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(9,9’-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1’:3’,1’‘-terphenyl]-5’-yl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of hydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium for cross-coupling reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .

Scientific Research Applications

2-(9,9’-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1’:3’,1’‘-terphenyl]-5’-yl)-1,3,5-triazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(9,9’-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1’:3’,1’‘-terphenyl]-5’-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s rigid structure and electronic properties enable it to interact with various biomolecules and cellular components. In electronic applications, its unique structure allows for efficient charge transport and light emission, making it suitable for use in OLEDs and other devices .

Comparison with Similar Compounds

Similar Compounds

    9,9’-Spirobi[9H-fluoren]-2-amine: A related compound with similar structural features but different functional groups.

    9,9’-Spirobifluorene: Known for its use in organic electronics and similar structural properties.

Uniqueness

2-(9,9’-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1’:3’,1’‘-terphenyl]-5’-yl)-1,3,5-triazine stands out due to its combination of the spirobi[fluorene] core, triazine ring, and terphenyl groups, which provide a unique set of properties. Its stability, electronic characteristics, and versatility in various applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2,4-bis(3,5-diphenylphenyl)-6-(9,9'-spirobi[fluorene]-2-yl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H41N3/c1-5-19-42(20-6-1)47-35-48(43-21-7-2-8-22-43)38-51(37-47)62-65-61(66-63(67-62)52-39-49(44-23-9-3-10-24-44)36-50(40-52)45-25-11-4-12-26-45)46-33-34-56-55-29-15-18-32-59(55)64(60(56)41-46)57-30-16-13-27-53(57)54-28-14-17-31-58(54)64/h1-41H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCFSFDAHQLFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=NC(=NC(=N3)C4=CC5=C(C=C4)C6=CC=CC=C6C57C8=CC=CC=C8C9=CC=CC=C79)C1=CC(=CC(=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H41N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601124708
Record name 2-(9,9′-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1′:3′,1′′-terphenyl]-5′-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

852.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233200-52-6
Record name 2-(9,9′-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1′:3′,1′′-terphenyl]-5′-yl)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233200-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(9,9′-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1′:3′,1′′-terphenyl]-5′-yl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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